REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10].Cl[C:14]1[O:15][C:16]2[CH:22]=[CH:21][CH:20]=[CH:19][C:17]=2[N:18]=1>O1CCCC1>[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:14]2[O:15][C:16]3[CH:22]=[CH:21][CH:20]=[CH:19][C:17]=3[N:18]=2)=[CH:4][C:3]=1[C:9]([F:10])([F:11])[F:12]
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(N)C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
ClC=1OC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated on a steam bath
|
Type
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TEMPERATURE
|
Details
|
under reflux for 16 hours
|
Duration
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16 h
|
Type
|
CUSTOM
|
Details
|
Then the tetrahydrofuran solvent was removed by distillation under vacuum, and 100 ml
|
Type
|
ADDITION
|
Details
|
of water was added to the residue
|
Type
|
ADDITION
|
Details
|
solidified on the addition of the water
|
Type
|
CUSTOM
|
Details
|
The residue was removed by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The dried residue was dissolved in a minimum amount of warm acetone, and about 200 ml
|
Type
|
ADDITION
|
Details
|
of water was added to the solution
|
Type
|
CUSTOM
|
Details
|
resulting in the crystallization of the reaction product
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
of 2-[4-fluoro-3-(trifluoromethyl)anilino]benzoxazole having a melting point of 190°-191° C. was recovered
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=C(NC=2OC3=C(N2)C=CC=C3)C=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |